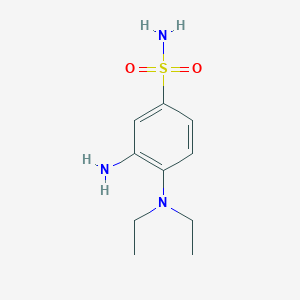

3-Amino-4-(diethylamino)benzenesulfonamide

Descripción

Contextualizing Sulfonamide Chemistry within Drug Discovery

The history of sulfonamides in medicine is a long and successful one, marking the dawn of the antibiotic era. This class of synthetic compounds, characterized by the presence of a sulfonamide group (-SO2NH2), has proven to be a remarkably versatile scaffold in the development of a wide array of therapeutic agents. Beyond their initial application as antibacterial drugs, sulfonamides have been successfully modified to create diuretics, antidiabetic, anticonvulsant, and even anticancer medications. Their continued relevance in drug discovery is a testament to their favorable chemical properties, which allow for diverse structural modifications to modulate their biological activity.

The benzenesulfonamide (B165840) moiety, in particular, serves as a critical pharmacophore in many approved drugs. The aromatic ring and the sulfonamide group provide a foundational structure that can be readily functionalized to achieve specific interactions with biological targets. This adaptability has allowed medicinal chemists to design compounds with improved potency, selectivity, and pharmacokinetic profiles.

Significance of 3-Amino-4-(diethylamino)benzenesulfonamide as a Research Scaffold

While specific research on this compound is not extensively documented in publicly available literature, its structure presents a compelling starting point for chemical exploration. The molecule possesses several key features that make it an attractive scaffold for the synthesis of new chemical entities. The primary amino group at the 3-position and the diethylamino group at the 4-position on the benzene (B151609) ring offer reactive sites for further chemical derivatization. These functional groups can be modified to introduce a variety of substituents, allowing for the systematic investigation of structure-activity relationships (SAR).

The diethylamino group, in particular, can influence the compound's lipophilicity and basicity, which are crucial parameters for drug absorption, distribution, metabolism, and excretion (ADME). The sulfonamide group itself is a key hydrogen bond donor and acceptor, enabling it to interact with a wide range of biological targets, most notably enzymes like carbonic anhydrases. The strategic placement of these functional groups on the benzenesulfonamide core provides a framework for the design of targeted therapies.

Current Research Landscape and Emerging Directions for the Chemical Compound

The current research landscape for this compound itself is nascent. However, the broader field of substituted benzenesulfonamides is an area of intense investigation. Researchers are actively exploring the synthesis and biological evaluation of novel sulfonamide derivatives for a multitude of therapeutic applications.

One of the most prominent areas of research for benzenesulfonamide-based compounds is in the development of carbonic anhydrase inhibitors. mdpi.com These enzymes are involved in a variety of physiological and pathological processes, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer. mdpi.com The primary sulfonamide group is a key zinc-binding motif for this class of enzymes, and modifications to the benzene ring can confer isoform selectivity.

Future research on this compound and its derivatives could focus on several promising directions:

Synthesis of Novel Derivatives: The amino and diethylamino groups can be utilized to generate a library of new compounds with diverse functionalities. For instance, the amino group can be acylated, alkylated, or converted into other functional groups to explore a wider chemical space.

Biological Screening: These new derivatives could be screened against a panel of biological targets, including various isoforms of carbonic anhydrase, kinases, and other enzymes implicated in disease.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the benzenesulfonamide scaffold affect biological activity can provide valuable insights for the rational design of more potent and selective drug candidates.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these compounds with their biological targets, guiding the design of new and improved derivatives.

Given the proven track record of the sulfonamide scaffold in drug discovery, this compound represents a promising, yet underexplored, platform for the development of novel therapeutic agents.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C14H25N3O2S |

| Molecular Weight | 299.43 g/mol |

Note: The data presented is for a closely related compound, 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide, as specific data for the title compound is limited. scbt.com

Synthesis and Derivatization

While a specific, documented synthesis for this compound is not available, a general synthetic approach can be proposed based on established methods for preparing substituted benzenesulfonamides. A plausible route could involve the chlorosulfonation of a suitably protected aniline (B41778) precursor, followed by amination and subsequent functional group manipulations to introduce the amino and diethylamino moieties.

The real value of this compound lies in its potential for derivatization. The presence of two distinct amino groups offers a rich platform for synthetic modifications.

| Functional Group | Potential Derivatization Reactions |

| 3-Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization followed by substitution |

| 4-Diethylamino Group | Generally less reactive for further substitution, but influences the electronic properties of the ring |

| Sulfonamide Group | N-alkylation or N-arylation (though this can affect its ability to act as a zinc-binding group) |

Research Applications and Findings

As previously mentioned, there is a scarcity of direct research focused on this compound. However, the broader class of substituted benzenesulfonamides has been extensively studied, with significant findings in various therapeutic areas.

Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases. mdpi.com For example, a study on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide demonstrated their binding affinity to various human carbonic anhydrase isoforms, with some compounds showing promise in cancer cell models. mdpi.com

Anticancer Activity: The sulfonamide scaffold is present in several anticancer drugs. Research into new benzenesulfonamide derivatives has identified compounds with potent anti-proliferative activity against various cancer cell lines. rsc.org

Antimicrobial Activity: Although resistance is a concern, research continues into novel sulfonamide-based antimicrobial agents. The structural modifications possible with scaffolds like this compound could lead to compounds that evade existing resistance mechanisms.

The potential applications of derivatives of this compound are, therefore, quite broad and could mirror the diverse biological activities observed in other substituted benzenesulfonamides.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-(diethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXYIQBYRMGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395358 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41893-78-1 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with a suitable substituted benzene (B151609) derivative. A common strategy in the synthesis of polysubstituted anilines is the introduction of functional groups in a specific order to ensure correct regiochemistry, often utilizing a nitro group as a precursor to the amine.

A likely synthetic pathway begins with the chlorosulfonation of 2-chloro-N,N-diethyl-1-nitroaniline. This intermediate can be prepared from 1,2-dichloro-3-nitrobenzene by nucleophilic aromatic substitution with diethylamine. The subsequent chlorosulfonation would yield 4-(diethylamino)-3-nitrobenzenesulfonyl chloride. This sulfonyl chloride can then be converted to the corresponding sulfonamide, 4-(diethylamino)-3-nitrobenzenesulfonamide, by reaction with ammonia (B1221849) or a protected form of ammonia. The final step would involve the selective reduction of the nitro group to an amino group, yielding the target compound, this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Each step of the proposed synthesis can be fine-tuned.

Chlorosulfonation: The reaction of the N,N-diethyl-2-nitroaniline precursor with chlorosulfonic acid is a critical step. The temperature and reaction time must be carefully controlled to prevent side reactions and ensure high conversion. For similar reactions, temperatures are often maintained between 100-130°C. The molar ratio of the substrate to chlorosulfonic acid is also a key parameter, with an excess of chlorosulfonic acid typically used to drive the reaction to completion.

Amination: The conversion of the sulfonyl chloride to the sulfonamide is generally achieved by reaction with aqueous ammonia. The temperature of this reaction is usually kept low, often between -10°C and room temperature, to minimize hydrolysis of the sulfonyl chloride. The concentration of the ammonia solution and the reaction time are important variables to optimize for achieving high yields.

Nitro Group Reduction: The reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium can also be employed. The choice of reducing agent and reaction conditions (e.g., pressure of hydrogen for catalytic hydrogenation, temperature, and solvent) will influence the yield and purity of the final product. Optimization would involve screening different catalysts, solvents, and temperature profiles to achieve a clean and high-yielding reduction without affecting the other functional groups.

| Starting Material | Plausible Synthetic Steps |

| 1,2-Dichloro-3-nitrobenzene | 1. Nucleophilic aromatic substitution with diethylamine. 2. Chlorosulfonation. 3. Amination. 4. Reduction of the nitro group. |

| 2-Chloro-1-nitrobenzene | 1. Nucleophilic aromatic substitution with diethylamine. 2. Chlorosulfonation. 3. Amination. 4. Reduction of the nitro group. |

| N,N-diethylaniline | 1. Nitration. 2. Chlorosulfonation. 3. Amination. 4. Selective reduction of one nitro group (if dinitration occurs). |

| 4-Chloro-3-nitrobenzenesulfonamide | 1. Nucleophilic aromatic substitution with diethylamine. 2. Reduction of the nitro group. |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is an area of active research. These principles aim to reduce the environmental impact of chemical processes.

Use of Greener Solvents: Traditional sulfonamide synthesis often employs chlorinated solvents. Green alternatives include the use of water, ionic liquids, or solvent-free conditions. For instance, the reaction of sulfonyl chlorides with amines can be carried out in water, which simplifies the work-up procedure as the product often precipitates and can be isolated by filtration.

Catalysis: The use of catalysts can improve the efficiency and reduce the waste generated in chemical reactions. For the reduction of the nitro group, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal reductants like tin or iron, as it produces water as the only byproduct.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can improve atom economy and reduce waste.

Derivatization and Scaffold Modification of this compound

The presence of multiple functional groups in this compound, namely the aromatic amino group and the diethylamino moiety, allows for a wide range of derivatization and scaffold modification reactions.

Functionalization at the Aromatic Amino Group

The aromatic amino group at the 3-position is a versatile handle for introducing a variety of substituents.

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct.

Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of disulfonamides. This reaction is analogous to acylation and is also performed in the presence of a base.

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a more controlled method for introducing alkyl groups.

Diazotization and Azo Coupling: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. These diazonium salts can then be used in a variety of subsequent reactions, including azo coupling with activated aromatic compounds to form azo dyes.

Alterations of the Diethylamino Moiety

The diethylamino group at the 4-position can also be a site for chemical modification, although it is generally less reactive than the primary amino group.

N-Dealkylation: The ethyl groups can be removed through oxidative N-dealkylation processes. This can be achieved using various reagents, including certain oxidizing agents or through metabolic processes. This would lead to the corresponding N-ethylamino or primary amino derivatives.

N-Oxidation: The tertiary amine of the diethylamino group can be oxidized to an N-oxide by treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). N-oxides have different physicochemical properties compared to the parent amine.

Reaction with Strong Electrophiles: While the diethylamino group is an electron-donating group, under forcing conditions or with very strong electrophiles, reactions at the nitrogen or the adjacent aromatic ring could potentially occur. However, the primary amino group is significantly more nucleophilic and would likely react preferentially.

Substitutions on the Benzenesulfonamide (B165840) Ring System

The introduction of new substituents onto the benzenesulfonamide ring of this compound is primarily governed by the principles of electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are determined by the cumulative electronic effects of the existing groups: the primary amino (-NH2), the diethylamino (-N(Et)2), and the sulfonamide (-SO2NHR) moieties.

Both the -NH2 and -N(Et)2 groups are potent activating groups due to the ability of their nitrogen lone pairs to donate electron density into the aromatic π-system through resonance. pressbooks.pubwikipedia.org This donation significantly increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. wikipedia.org These groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. pressbooks.pubsavemyexams.com

Conversely, the sulfonamide group is a deactivating group, withdrawing electron density from the ring via a strong inductive effect, which makes the ring less reactive towards electrophiles. savemyexams.comfiveable.me It typically directs incoming substituents to the meta-position. savemyexams.comfiveable.me

In the case of this compound, the powerful activating and ortho, para-directing effects of the amino and diethylamino groups at positions 3 and 4, respectively, dominate the ring's reactivity. The positions ortho and para to these groups are C2, C5, and C6. The C5 position is ortho to the diethylamino group and meta to the amino group. The C2 position is ortho to the amino group. Given the steric hindrance from the adjacent diethylamino group, electrophilic attack is most likely to occur at the C5 position, which is ortho to the strongly activating diethylamino group.

Common electrophilic aromatic substitution reactions applicable to such activated systems include:

Halogenation: Introduction of bromine or chlorine using reagents like Br2 or Cl2, often with a Lewis acid catalyst. wikipedia.orgbyjus.com

Nitration: Addition of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. wikipedia.orgbyjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.orgbyjus.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -N(Et)2 (Diethylamino) | Strongly Activating | Ortho, Para |

| -SO2NHR (Sulfonamide) | Deactivating | Meta |

Incorporation of Heterocyclic Moieties

The primary amino group at the C-3 position serves as a versatile chemical handle for the synthesis of various heterocyclic derivatives. By reacting this compound with appropriate bifunctional reagents, a range of fused and appended heterocyclic systems can be constructed. This strategy is widely used in medicinal chemistry to explore new chemical space. nih.gov

For instance, reactions analogous to those performed on similar aminobenzenesulfonamides suggest several synthetic possibilities:

Formation of Imidazoles: Condensation of the 3-amino group with α-haloketones, followed by cyclization, can yield imidazole (B134444) derivatives. For example, reacting an aminobenzenesulfonamide with a bromoacetophenone derivative can lead to an aminoketone intermediate, which can then be cyclized with reagents like carbamide or potassium thiocyanate (B1210189) to form imidazole-2-one or imidazole-2-thiol rings, respectively. mdpi.com

Synthesis of Triazines: Step-wise nucleophilic substitution on cyanuric chloride (trichloro-1,3,5-triazine) allows for the attachment of the aminobenzenesulfonamide scaffold. The remaining chlorine atoms on the triazine ring can be further substituted with other nucleophiles, such as amino acids or aminoalcohols, to create a library of diverse derivatives. mdpi.comnih.gov

Formation of Pyrazoles and Pyrimidines: Enaminones, which can be synthesized from the core molecule, are versatile intermediates for building heterocyclic rings. Reaction of these intermediates with reagents like hydrazines or amidines can lead to the formation of pyrazoles and pyrimidines. scirp.orgresearchgate.net

Synthesis of Triazoles and Thiadiazoles: The amino group can be converted into a hydrazide, which is a key precursor for five-membered heterocycles. Cyclization of N-substituted thiosemicarbazides derived from the corresponding hydrazide can yield 1,3,4-thiadiazoles or 1,2,4-triazoles, depending on the reaction conditions. nih.gov

Table 2: Representative Heterocyclic Systems from Aminobenzenesulfonamides

| Heterocycle | Typical Reagents | Key Intermediate |

|---|---|---|

| Imidazole | α-Haloketone, Carbamide/Thiocyanate | α-Aminoketone |

| 1,3,5-Triazine (B166579) | Cyanuric Chloride | N-(dichlorotriazinyl)aminobenzenesulfonamide |

| Pyrazole | 1,3-Dicarbonyl compound, Hydrazine | Enaminone or Hydrazone |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Acid catalyst | N-Carbamothioylamino-propanamide |

| 1,2,4-Triazole | Isocyanate/Isothiocyanate, Base | Semicarbazide |

Nucleophilic Substitution Reactions and Derivative Formation

The nucleophilic character of the amino groups in this compound allows for a wide array of derivative formations through nucleophilic substitution reactions. The primary amino group at C-3 is particularly reactive towards electrophiles.

Key derivatization reactions include:

Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protecting group strategy in multi-step syntheses to moderate the high reactivity of the amino group during subsequent electrophilic aromatic substitutions. libretexts.org

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the primary amino group. However, these reactions can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. youtube.comlibretexts.org The Gabriel synthesis, using a phthalimide (B116566) anion as an ammonia surrogate, offers a more controlled method for preparing primary amines. libretexts.org

Reaction with Chloroacetamides: The anilino group can react with chloroacetyl chloride to furnish a chloroacetamide intermediate. This intermediate is a valuable building block, as the chlorine atom can be subsequently displaced by various nucleophiles (e.g., anilines, amines) to create derivatives with an amido linker. nih.gov

Michael Addition: As a nucleophile, the aromatic amine can undergo conjugate (Michael-type) addition to α,β-unsaturated carbonyl compounds, such as acrylic acid, to form N-substituted β-amino acids. mdpi.com

Mechanistic Investigations of Synthetic Pathways

The mechanism of synthetic pathways involving this compound is rooted in fundamental organic reaction principles, particularly electrophilic aromatic substitution (EAS). msu.edu

The general mechanism for EAS proceeds in two main steps:

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+). byjus.commasterorganicchemistry.com This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com

Restoration of Aromaticity: A weak base removes a proton from the sp3-hybridized carbon atom of the sigma complex. masterorganicchemistry.com This is a fast step that reforms the aromatic π-system, yielding the substituted product. msu.edu

The stability of the intermediate sigma complex is crucial in determining the reaction rate and the regiochemical outcome. For this compound, the electron-donating -NH2 and -N(Et)2 groups stabilize the positive charge in the arenium ion, especially when the attack occurs at the ortho or para positions relative to them. pressbooks.pubyoutube.com This stabilization lowers the activation energy for the formation of the ortho/para intermediates, explaining why these groups are activating and ortho, para-directing. youtube.com Conversely, deactivating groups like sulfonamides destabilize the sigma complex, slowing the reaction rate. fiveable.me The interplay of these electronic influences governs the synthetic pathways for creating derivatives of this compound. fiveable.me

Analytical Characterization Techniques for Structural Confirmation

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While the specific crystal structure of 3-Amino-4-(diethylamino)benzenesulfonamide has not been reported in major databases, the analysis of related substituted arenesulfonamide structures provides significant insight into its likely solid-state characteristics. birmingham.ac.ukresearchgate.net

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The benzenesulfonamide (B165840) core is generally not planar, with the sulfur atom adopting a tetrahedral geometry. The conformation of the diethylamino group, specifically the orientation of the ethyl chains relative to the benzene (B151609) ring, would be determined. For the parent compound, tautomerism is not a significant consideration. However, for derivatives such as 3-amino-4-hydroxy-benzenesulfonamide, X-ray crystallography can distinguish between different tautomeric forms (e.g., phenol-keto) and identify the presence of zwitterionic forms in the crystal lattice. researchgate.net

Biological and Pharmacological Investigations Excluding Clinical Trials and Safety

Enzyme Inhibition Profiling

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target for various therapeutic agents, including anticancer and antimicrobial drugs mdpi.comwikipedia.orgnih.gov. A comprehensive review of scientific literature revealed no specific studies investigating the inhibitory activity of 3-Amino-4-(diethylamino)benzenesulfonamide against dihydrofolate reductase. While the broader class of sulfonamides is known for antimicrobial properties, their mechanism typically involves the inhibition of a different enzyme in the folate pathway, dihydropteroate synthase (DHPS), rather than DHFR researchgate.net. Research on other novel sulfonamide derivatives has explored DHFR inhibition, but data for this compound is not available tandfonline.com.

Kappa Opioid Receptor (KOR) Ligand Activity

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating nociception, mood, and consciousness, and is a target for the development of analgesics with reduced side effects wikipedia.orgnih.gov. An extensive search of pharmacological databases and scientific publications yielded no research that specifically evaluates this compound as a ligand for the kappa opioid receptor. Consequently, its binding affinity, agonistic, or antagonistic activities at this receptor remain uncharacterized.

Other Enzyme Targets (e.g., Acetylcholinesterase)

Investigations into the effect of this compound on other enzyme targets, including acetylcholinesterase—an enzyme critical for neurotransmission—have not been reported in the available scientific literature nih.govnih.gov. Although the benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for the inhibition of other enzymes, notably carbonic anhydrases mdpi.comnih.govnih.gov, no specific inhibition data for this compound against acetylcholinesterase or other specific enzymes has been published.

Antimicrobial Activity Studies

Antibacterial Spectrum and Potency

The sulfonamide class of compounds historically forms the basis of many antibacterial agents nih.gov. However, specific studies detailing the antibacterial spectrum and potency of this compound are absent from the current scientific literature. Quantitative measures of antibacterial efficacy, such as the Minimum Inhibitory Concentration (MIC) against various bacterial strains, have not been published for this specific compound litfl.comnih.govnih.gov.

Antifungal Efficacy

While various arylsulfonamide derivatives have been explored for their potential as antifungal agents against pathogens like Candida species nih.gov, a targeted literature search did not identify any studies that have assessed the antifungal efficacy of this compound. Therefore, its spectrum of activity against fungal species and its potency are currently unknown.

Anticancer Activity Research (excluding clinical trials)

The benzenesulfonamide moiety is present in numerous compounds investigated for anticancer properties, often through mechanisms like the inhibition of tumor-associated carbonic anhydrase isoforms mdpi.comnih.govmdpi.com. Despite this, no specific preclinical research focusing on the in vitro anticancer activity or cytotoxic effects of this compound against cancer cell lines has been published. Data regarding its potential antiproliferative effects, such as IC50 values on cell lines like HeLa, MCF-7, or others, could not be located in the reviewed literature semanticscholar.orgmdpi.com.

Induction of Apoptosis and Cell Cycle Modulation

Specific investigations into the apoptosis-inducing or cell cycle-modulating effects of this compound are not detailed in the available research. However, studies on derivatives provide insight into the potential mechanisms of related compounds. For example, a novel derivative, 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide, was found to induce apoptosis in colorectal cancer cells nih.gov. This effect was mediated by an increase in reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins to favor apoptosis, and inhibition of the cell cycle regulator cyclin D1 nih.gov. The compound was also shown to activate the intrinsic apoptosis pathway through the release of cytochrome c and the activation of caspase-9, caspase-3, and caspase-6 nih.gov. Other sulfonamide derivatives have been shown to cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, in leukemia cells researchgate.net.

Diuretic Effects and Mechanisms

While primary sulfonamides are a well-known class of compounds that can act as carbonic anhydrase inhibitors and are used clinically as diuretics, specific studies on the diuretic effects and mechanisms of this compound were not found nih.gov. Research into other novel benzene (B151609) sulfonamide derivatives has shown that they can exert diuretic effects by inhibiting urea (B33335) transporters, such as UT-A1, leading to increased urine output without causing electrolyte excretion disorders in animal models nih.gov. This indicates a potential mechanism for diuretic action within this chemical class, separate from the classical carbonic anhydrase inhibition.

Antioxidant Activity Investigations

There is no specific information available from the search results regarding the antioxidant activity of this compound. The antioxidant properties of sulfonamide compounds are generally linked to the presence of other functional groups that can scavenge free radicals. For example, novel sulfonamide derivatives of gallic acid, which contains multiple hydroxyl groups, have demonstrated significant antioxidant and ROS scavenging activity mdpi.com. The antioxidant potential is often attributed to moieties that can donate hydrogen atoms, a property not typically associated with the core structure of this compound itself.

Other Pharmacological Explorations (e.g., anti-inflammatory, anti-HIV, antihelmintic)

The broader class of aryl- and heteroarylsulfonamides is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-HIV, and antihelmintic properties nih.gov. Imidazole (B134444) derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been noted for their diverse pharmacological potential, which includes anti-inflammatory effects nih.gov. However, specific studies confirming these activities for this compound were not identified in the provided search results. The pharmacological profile of any given sulfonamide is highly dependent on its specific structural features.

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlations between Structural Features and Biological Potency

The primary amino group at the 3-position serves as a versatile handle for synthetic modification, allowing for the exploration of chemical space and the optimization of biological activity. A common strategy in the design of benzenesulfonamide-based inhibitors is the "tail approach," which involves attaching various chemical moieties to a free amino group on the scaffold. nih.gov The nature of these appended "tail" groups, including their length, polarity, and the type of spacer connecting them to the main scaffold, can profoundly influence the potency and selectivity of the resulting compounds for their target enzymes, such as carbonic anhydrases (CAs). nih.gov

For example, the synthesis of N-aryl-β-alanine derivatives from 4-aminobenzenesulfonamide has been shown to produce compounds with varying affinities for different CA isozymes. nih.govresearchgate.net Similarly, conjugating 1,3,5-triazine (B166579) moieties substituted with amino acids to 4-aminomethyl- and 4-aminoethyl-benzenesulfonamide has yielded potent inhibitors of several human carbonic anhydrase (hCA) isoforms, with some derivatives exhibiting low nanomolar inhibitory constants. nih.gov These findings underscore the principle that substitution at the amino group of the benzenesulfonamide (B165840) core is a powerful method for modulating biological activity, suggesting that similar modifications to the 3-amino group of 3-Amino-4-(diethylamino)benzenesulfonamide could be used to fine-tune its therapeutic properties.

The relative positions of substituents on the benzenesulfonamide ring are a critical factor governing the molecule's reactivity and biological interactions. The arrangement of the amino and diethylamino groups at the 3- and 4-positions, respectively, creates a specific electronic and steric profile. Generally, the position of a substituent on a benzene (B151609) ring controls its effect on the molecule's reactivity toward electrophilic substitution. libretexts.org

Studies on various benzenesulfonamide derivatives have demonstrated the importance of substituent placement. For instance, in a series of anticancer 4-phenyl-1-benzenesulfonylimidazolidinones, the introduction of substituents at the 3- or 4-position of the benzenesulfonyl moiety had a significant impact on cytotoxicity. nih.gov The research indicated that a sterically large substituent at the 4-position combined with a small substituent at the 3-position may be important for activity. nih.gov Furthermore, investigations into the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides revealed that the mechanism of electron transfer depends on the position of the nitro substituent. researchgate.net The 3-nitro isomer was found to follow a stepwise mechanism, while the 4-nitro isomer followed a concerted dissociative mechanism, a difference attributed to the degree of orbital overlap and the resonance stability of the resulting radical intermediates. researchgate.net These examples highlight that the specific location of functional groups on the benzenesulfonamide ring is a key determinant of chemical behavior and, by extension, biological activity.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves identifying the specific protein targets and characterizing the precise interactions that occur within the active site. For benzenesulfonamide-based compounds, a primary mechanism often involves the inhibition of metalloenzymes, such as carbonic anhydrases.

Computational and crystallographic studies of benzenesulfonamide derivatives have provided detailed insights into their binding modes with protein targets, particularly carbonic anhydrases (CAs). A canonical binding interaction for primary sulfonamides involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. researchgate.nettaylorandfrancis.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity.

In addition to this key coordination, the benzenesulfonamide ring and its substituents form further interactions with amino acid residues lining the active site, which contribute to binding affinity and isoform selectivity. researchgate.net For structurally related compounds, these interactions include π-π stacking between the aromatic ring of the inhibitor and the side chains of phenylalanine residues, such as Phe190 and Phe197, within the active site. smolecule.com The orientation of the "tail" moieties attached to the scaffold can also lead to interactions with residues at the rim of the active site, further enhancing binding affinity. researchgate.net Theoretical analysis of 4-(2-aminoethyl)benzenesulfonamide (B156865) suggests potential interactions with amino acid residues like Glu614 and Ala320 on the surface of target proteins. cerradopub.com.br

Table 1: Potential Binding Interactions of Benzenesulfonamide Scaffolds with Protein Targets

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Protein | Reference |

|---|---|---|---|

| Metal Coordination | Sulfonamide (-SO₂NH₂) | Active Site Zn²⁺ Ion | researchgate.nettaylorandfrancis.com |

| π-π Stacking | Benzene Ring | Phenylalanine (e.g., Phe190, Phe197) | smolecule.com |

| Hydrogen Bonding | Tail Moieties, Sulfonamide Group | Various polar residues (e.g., Pro191, Thr190) | taylorandfrancis.com |

The binding of a benzenesulfonamide inhibitor within an enzyme's active site is stabilized by a network of specific molecular interactions. The primary anchoring point is the coordination of the sulfonamide to the zinc ion. taylorandfrancis.com Beyond this, hydrogen bonds are crucial for orienting the inhibitor correctly. Molecular dynamics simulations have shown that for some inhibitors, a urea (B33335) carbonyl group in the linker can establish a water-mediated hydrogen bond with residues such as Pro191 or Thr190. taylorandfrancis.com

Hydrophobic interactions also play a significant role. The benzene ring and any lipophilic substituents, such as the diethylamino group, can fit into hydrophobic pockets within the active site, contributing favorably to the binding energy. smolecule.com These hydrophobic interactions are critical for achieving the optimal binding geometry. smolecule.com The combination of metal coordination, hydrogen bonding, and hydrophobic interactions collectively determines the inhibitor's affinity and its selectivity for different enzyme isoforms. The specific arrangement of aromatic and polar residues in the active site differs between enzyme isoforms, providing a basis for the rational design of isoform-selective inhibitors. smolecule.comnih.gov

Table 2: Summary of Key Molecular Interactions in Enzyme Active Sites

| Interaction | Description | Importance for Binding | Reference |

|---|---|---|---|

| Zinc Coordination | The sulfonamide nitrogen binds directly to the catalytic Zn²⁺ ion. | Primary anchor; essential for potent inhibition of metalloenzymes like CAs. | taylorandfrancis.com |

| Hydrogen Bonding | Formation of H-bonds between the inhibitor (e.g., sulfonamide oxygens, tail groups) and active site residues. | Orients the inhibitor within the active site and contributes to affinity. | taylorandfrancis.commdpi.com |

| π-π Interactions | Stacking of the inhibitor's aromatic ring with aromatic amino acid side chains (e.g., Phe, His). | Adds to binding stability and can influence selectivity. | smolecule.commdpi.com |

Conformational Dynamics in Biological Environments

A thorough search of scientific databases and literature reveals no specific studies detailing the conformational dynamics of this compound in biological environments. Consequently, there is no available data from molecular dynamics simulations, NMR studies in a biological context, or other experimental or computational methods that would describe the conformational changes, flexibility, or preferred spatial arrangements of this specific molecule upon interaction with biological targets.

Computational Chemistry and in Silico Studies

Quantum Chemical Investigations of 3-Amino-4-(diethylamino)benzenesulfonamide

Quantum chemical investigations utilize the principles of quantum mechanics to model and predict the properties of molecules. These theoretical calculations can determine optimized molecular geometries, electronic charge distributions, and spectroscopic characteristics, offering a detailed portrait of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. indexcopernicus.comresearchgate.net It is widely employed to predict a variety of molecular properties, including electronic, geometric, and spectroscopic features, by calculating the electron density of the system. indexcopernicus.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. indexcopernicus.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. Molecules with a small energy gap are considered "soft." nih.gov

While specific DFT calculations for this compound are not available in the cited literature, the table below presents illustrative data for a related aminobenzenesulfonamide compound, demonstrating the typical output of such an analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.98 |

| LUMO Energy | ELUMO | - | -1.38 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.30 |

| Chemical Softness | S | 1/η | 0.43 |

Note: Values are illustrative and based on calculations for p-aminoaniline, a structurally related compound, to demonstrate the nature of DFT-derived electronic properties. thaiscience.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govthaiscience.info The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential concentrated around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms, making these the probable sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino groups.

Fukui function analysis is a method derived from DFT that helps to identify the most reactive atomic sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atomic site 'k' for nucleophilic, electrophilic, and radical attack, respectively. researchgate.net For this compound, this analysis would pinpoint specific atoms on the benzene (B151609) ring, the amino groups, and the sulfonamide moiety that are most likely to participate in chemical reactions.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups. researchgate.net The accuracy of these predictions is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other theoretical approximations.

The table below provides an example of predicted vibrational frequencies and their assignments for key functional groups that would be present in this compound, based on studies of similar molecules.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| N-H Asymmetric Stretch | -NH2 | ~3500 |

| N-H Symmetric Stretch | -NH2 | ~3400 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH2CH3 | 2900-3000 |

| S=O Asymmetric Stretch | -SO2- | ~1350 |

| S=O Symmetric Stretch | -SO2- | ~1160 |

| C-N Stretch | Ar-N, N-C2H5 | 1250-1350 |

| C-S Stretch | Ar-S | ~700 |

Note: These are representative frequency ranges for the specified functional groups and are not the result of a specific calculation on this compound.

Wave Function Properties (ELF, LOL, RDG)

Wave function analysis provides a profound understanding of the electron distribution and chemical bonding within a molecule. For this compound, several topological analyses, including the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are employed to characterize its bonding nature and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) studies are used to visualize and quantify the localization of electrons. In molecules like this compound, these analyses help to distinguish between covalent bonds, lone pairs, and delocalized electron systems. For instance, ELF and LOL maps would typically show high localization values in the regions of the S=O and S-N bonds of the sulfonamide group, as well as the C-N bonds of the amino and diethylamino groups, indicating clear covalent character. The aromatic ring would exhibit patterns indicative of delocalized π-electrons.

Reduced Density Gradient (RDG) analysis is instrumental in identifying and visualizing weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would map the different types of interactions within the molecule. For example, it could reveal potential intramolecular hydrogen bonding between the amino group and the sulfonyl oxygens, as well as steric repulsion involving the ethyl groups of the diethylamino moiety. These interactions are critical for understanding the compound's conformational preferences and its interactions with biological targets.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor. For this compound, docking simulations are essential for identifying potential biological targets and understanding its mechanism of action at a molecular level.

Prediction of Ligand-Receptor Binding Affinities and Modes

Docking algorithms calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically suggest a more stable complex and higher affinity. Simulations with this compound would involve docking it into the active sites of various enzymes or receptors. For example, as a sulfonamide, it could be docked against carbonic anhydrases, a common target for this class of compounds.

The simulations would predict the most favorable binding pose (or mode) of the molecule within the receptor's active site. This includes the specific conformation of the ligand and its orientation relative to the protein's amino acid residues. The predicted binding mode is crucial for understanding how the ligand achieves its biological effect.

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of key amino acid residues in the receptor's active site that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, the sulfonamide group is a key pharmacophore, often forming hydrogen bonds and coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrase. The amino and diethylamino groups, along with the benzene ring, would also be predicted to form various hydrophobic and polar interactions with specific residues, anchoring the ligand in the binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations model the atomic movements of the protein and ligand, providing a more realistic representation of the biological environment.

An MD simulation of the this compound-receptor complex would reveal the stability of the predicted binding pose. It allows researchers to observe how the ligand and protein atoms move and how their interactions fluctuate. Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm the stability of key hydrogen bonds and other interactions identified in docking studies and may reveal important conformational changes in the protein upon ligand binding.

In Silico Pharmacokinetic Prediction (excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the potential of a molecule to become a viable drug.

Absorption and Distribution Predictions

Computational models can predict several properties related to the absorption and distribution of this compound.

Absorption: Predictions for oral bioavailability often rely on physicochemical properties calculated from the molecular structure, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). Rules like Lipinski's Rule of Five are used as a preliminary screen for drug-likeness. For this compound, these parameters would be calculated to estimate its potential for good oral absorption.

Distribution: The distribution of a drug throughout the body is influenced by factors like its ability to cross cell membranes and bind to plasma proteins. In silico models can predict properties like the blood-brain barrier (BBB) permeability and human intestinal absorption (HIA). These predictions help to determine where the compound is likely to accumulate in the body and whether it can reach its intended target.

Below is a table summarizing the types of computational data generated for this compound.

| Analysis Type | Methodology | Predicted Properties | Significance |

| Wave Function Properties | ELF, LOL, RDG | Electron localization, bonding character, non-covalent interactions | Understanding molecular stability and intramolecular forces. |

| Molecular Docking | Docking Algorithms | Binding affinity (scoring functions), binding modes, key interacting residues | Predicting biological targets and mechanism of action. |

| Molecular Dynamics | MD Simulations | Stability of ligand-protein complex (RMSD), conformational changes, interaction dynamics | Assessing the dynamic behavior and stability of the binding interaction over time. |

| Pharmacokinetic Prediction | In Silico ADME Models | Lipinski's Rule compliance, logP, polar surface area, blood-brain barrier permeability | Estimating drug-likeness, absorption, and distribution characteristics. |

Metabolic Stability Assessment

A comprehensive search of scientific literature and computational chemistry databases did not yield specific in silico studies focused on the metabolic stability of this compound. Consequently, there are no detailed research findings or specific data tables to present regarding its predicted metabolic pathways or stability assessment through computational methods.

General computational approaches are widely used to predict the metabolic fate of chemical compounds. These in silico models utilize various algorithms and machine learning techniques to identify potential sites of metabolism (SOMs) and predict the likelihood of metabolic reactions. For sulfonamide-containing compounds, these predictions can be complex, as metabolism can occur at multiple sites, including N-dealkylation, hydroxylation of aromatic rings, and modifications of the sulfonamide group itself.

In silico tools for absorption, distribution, metabolism, and excretion (ADME) prediction are integral to modern drug discovery, helping to forecast a compound's pharmacokinetic profile. These tools can provide estimations of metabolic stability in environments such as human liver microsomes. However, without specific studies on this compound, any discussion of its metabolic stability remains speculative.

The prediction of metabolic pathways for aromatic amines is another area where computational models are applied. These models can help identify potential reactive metabolites. Furthermore, in silico methods can be used to predict the biotransformation of compounds and even generate maps of their metabolic pathways. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and larger datasets.

Although these general methodologies exist, their specific application to this compound has not been reported in the available scientific literature. Therefore, no concrete data on its metabolic stability, such as predicted half-life or clearance values from computational models, can be provided.

Future Research Directions and Translational Considerations

Rational Design of Enhanced Benzenesulfonamide (B165840) Analogues

The rational design of novel benzenesulfonamide analogs is a primary avenue for future research, with the goal of improving potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. nih.gov

For instance, SAR studies on various substituted benzenesulfonamides have demonstrated that the nature and position of substituents on the aromatic ring significantly impact their inhibitory activity against targets like carbonic anhydrases. nih.govacs.org The presence of hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can be modulated to improve absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Future design strategies for analogs of 3-Amino-4-(diethylamino)benzenesulfonamide could involve:

Modification of the Diethylamino Group: Altering the alkyl chains of the diethylamino group could influence lipophilicity and steric interactions within the binding pocket of a target protein.

Substitution on the Amino Group: The free amino group presents a site for the introduction of various functional groups to explore new interactions with biological targets.

Introduction of Fluorine Atoms: Fluorination of the benzenesulfonamide scaffold has been shown to modulate the aggregation of amyloid-beta peptides, suggesting a potential therapeutic avenue for Alzheimer's disease. nih.gov

Computational modeling and docking experiments can further guide the design process by predicting the binding affinities and modes of interaction of novel analogs with their intended targets. nih.gov

Exploration of Emerging Biological Targets and Disease Models

While sulfonamides are well-known for their antimicrobial properties, research continues to uncover novel biological targets and therapeutic applications. ajchem-b.com Future investigations should not be limited to established mechanisms but should explore the potential of this compound and its analogs against a broader range of diseases.

Emerging targets for sulfonamide derivatives include:

Carbonic Anhydrase Isoforms: Specific isoforms, such as carbonic anhydrase IX (CA IX), are overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.gov Novel benzenesulfonamide derivatives have shown potent and selective inhibitory effects against CA IX. rsc.org

Retinoid-related Orphan Receptor gamma-t (RORγt): As a key regulator of T-helper 17 (Th17) cells, RORγt is a promising target for autoimmune diseases like psoriasis. nih.gov Novel sulfonamide derivatives have been identified as potent RORγt inverse agonists. nih.gov

Enzymes in Microbial Metabolic Pathways: Glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall, represents a viable target for the development of new antimicrobial agents. nih.gov

The evaluation of novel benzenesulfonamide analogs in relevant disease models, including both in vitro and in vivo systems, will be crucial for validating these emerging therapeutic applications.

Development of Advanced Synthetic and Characterization Methodologies

The efficient synthesis and thorough characterization of novel benzenesulfonamide analogs are critical for advancing their development. Modern synthetic techniques can offer significant advantages over traditional methods.

Advanced Synthetic Methods:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and is considered a more environmentally friendly approach to chemical synthesis. scirp.org

Multi-component Reactions: These reactions allow for the synthesis of complex molecules in a single step, increasing efficiency and reducing waste.

Advanced Characterization Techniques: A comprehensive suite of analytical methods is essential to confirm the structure and purity of newly synthesized compounds. These include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the molecular structure. nih.gov

Infrared (IR) spectroscopy helps to identify functional groups present in the molecule. scirp.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. scirp.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the compounds. ymerdigital.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS for complex mixture analysis. ymerdigital.com

These advanced methodologies will streamline the drug discovery process for novel benzenesulfonamide derivatives.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its analogs, the integration of multi-omics data is an increasingly important strategy. nih.gov This approach combines data from genomics, proteomics, transcriptomics, and metabolomics to create a comprehensive picture of a drug's mechanism of action and its impact on cellular systems. nih.govnih.gov

Applications of Multi-Omics in Benzenesulfonamide Research:

Target Identification and Validation: By analyzing changes in gene and protein expression levels upon treatment with a benzenesulfonamide analog, researchers can identify potential molecular targets and pathways that are modulated by the compound. brighton.ac.ukthe-scientist.com

Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict a patient's response to a particular sulfonamide-based therapy, paving the way for personalized medicine. mdpi.com

Understanding Drug Resistance: Integrated omics approaches can elucidate the molecular mechanisms by which cells or microorganisms develop resistance to sulfonamide drugs.

The integration of these large and complex datasets requires sophisticated bioinformatic and computational tools to model biological systems and predict cellular responses to drug treatment. nih.govresearchgate.net This comprehensive approach holds the potential to revolutionize the development of benzenesulfonamide-based therapies. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-(diethylamino)benzenesulfonamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via diazo coupling or sulfonylation reactions. For example, substituted benzenesulfonamides are often prepared by reacting acyl chlorides with amines under anhydrous conditions. Intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and LC–MS to confirm structural integrity . Elemental analysis (C, H, N) is critical for verifying purity .

- Data Interpretation : Monitor reaction progress using TLC (e.g., silica gel plates with UV visualization). NMR chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ ~10–12 ppm) are diagnostic .

Q. How can UV-Vis spectroscopy and molar conductivity be used to study metal complexes of this compound?

- Methodology : Synthesize complexes by reacting the sulfonamide ligand with transition metal salts (e.g., Co(II), Ni(II), Cu(II)) in ethanol/water. UV-Vis spectra (200–800 nm) can identify d-d transitions (e.g., octahedral geometry for Ni(II) at ~400–500 nm). Molar conductivity in DMSO (10 M) distinguishes electrolytic behavior: values >70 S cm mol suggest 1:2 electrolyte stoichiometry (e.g., [ML]X) .

- Data Contradictions : Discrepancies in ligand-field splitting energies may arise from solvent polarity or counterion effects. Cross-validate with X-ray crystallography if available .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to optimize geometry and compute HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. Compare thermochemical accuracy (e.g., atomization energies) with experimental data to validate functional choice .

- Data Analysis : A small HOMO-LUMO gap (<3 eV) suggests high reactivity, useful for designing photoactive derivatives. Exact exchange terms in DFT improve correlation energy predictions for sulfonamide systems .

Q. What strategies resolve contradictions in the proposed octahedral vs. square-planar geometries of metal-sulfonamide complexes?

- Methodology : Combine spectroscopic and magnetochemical data. For example:

- Magnetic susceptibility : High-spin octahedral Co(II) complexes exhibit μ ~4.5–5.2 BM, while square-planar geometries show lower values.

- EPR spectroscopy : Axial symmetry (g > g) supports octahedral coordination .

Q. How can QSAR models guide the design of this compound derivatives as cannabinoid receptor ligands?

- Methodology : Perform competitive binding assays (e.g., []CP-55,940 displacement) to determine K values. Use molecular descriptors (logP, polar surface area) in QSAR software (e.g., MOE) to correlate structure-activity.

- Key Findings : Bulky substituents (e.g., cyclohexyl in position R) enhance CB2 receptor affinity by increasing hydrophobic interactions. Validate docking poses with AutoDock Vina and compare to crystallographic data from related sulfonamides .

Methodological Challenges

Q. What are the limitations of NMR in characterizing sulfonamide tautomerism, and how can they be mitigated?

- Challenge : Sulfonamide NH protons may exhibit dynamic exchange, broadening NMR signals.

- Solutions :

- Use low-temperature -NMR (e.g., −40°C in DMSO-d) to slow exchange.

- Employ -HMBC to detect tautomeric forms via - correlations .

Q. How do solvent effects influence the stability of this compound during photodegradation studies?

- Methodology : Conduct accelerated degradation under UV light (λ = 254 nm) in varying solvents (e.g., aqueous buffers vs. acetonitrile). Monitor degradation via HPLC-MS.

- Key Insight : Aqueous solutions show higher degradation rates due to hydrolytic cleavage of the sulfonamide bond. Stabilize with antioxidants (e.g., BHT) in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.